molecular formula C5H6BNO2 B105411 2-Pyridineboronic acid CAS No. 197958-29-5

2-Pyridineboronic acid

Cat. No. B105411
M. Wt: 122.92 g/mol
InChI Key: UMLDUMMLRZFROX-UHFFFAOYSA-N
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Description

2-Pyridineboronic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and complex organic molecules. It serves as a versatile building block in various chemical reactions, including Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the construction of complex molecular architectures .

Synthesis Analysis

The synthesis of 2-pyridineboronic acid has been achieved through a Grignard reaction using 2-bromopyridine, tris-trimethylsilylborate, and iPrMgCl as Grignard reagents under nitrogen. The process yields 2-pyridineboronic acid with a yield of 67.7% under controlled conditions, demonstrating the feasibility of producing this compound in high yield for further applications10.

Molecular Structure Analysis

The molecular structure of 2-pyridineboronic acid and its derivatives has been extensively studied through X-ray crystallography. These analyses reveal the orientation of hydroxyl groups and the presence of intramolecular and intermolecular hydrogen bonding, which can influence the reactivity and stability of the boronic acid group in subsequent chemical reactions .

Chemical Reactions Analysis

2-Pyridineboronic acid is primarily utilized in Suzuki cross-coupling reactions, a type of chemical reaction that forms carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex. This reaction is widely used for synthesizing biaryl compounds, which are common structures in pharmaceuticals and organic materials . Additionally, the compound has been used in copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a straightforward method to access 2-arylpyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyridineboronic acid derivatives are influenced by their molecular structure. The presence of the boronic acid group allows for the formation of stable complexes with various metals, which can be exploited in the construction of supramolecular networks and in the development of luminescent materials. The boronic acid group also participates in hydrogen bonding, which can be essential for the formation of crystalline structures and for the reactivity in Suzuki coupling reactions .

Safety And Hazards

2-Pyridineboronic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent research has focused on mitigating undesired protodeboronation in cross-coupling reactions . Protodeboronation is a well-known undesired side reaction, frequently associated with metal-catalysed coupling reactions that utilize boronic acids . Future research may focus on developing more efficient systems that can undergo rapid catalytic turnover, increasing the rate of productive reaction and thus subduing unwanted decomposition pathways such as protodeboronation .

properties

IUPAC Name

pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLDUMMLRZFROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376414
Record name 2-Pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineboronic acid

CAS RN

197958-29-5
Record name 2-Pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
T Maki, K Ishihara, H Yamamoto - Organic Letters, 2005 - ACS Publications
… increases in the order 2-pyridineboronic acid ≪ 3-pyridineboronic … not be prepared from 2-pyridineboronic acid because of its high … in the order 2-pyridineboronic acid ≪ 3 < 2 < 6 ≤ 7. …
Number of citations: 123 pubs.acs.org
J Kraft, M Golkowski, T Ziegler - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
… cross coupling with commercially available 2-pyridineboronic acid N-phenyldiethanolamine ester 11 as boron source (Scheme 2) [22-24]. 2-Pyridineboronic acid 11 was chosen due to …
Number of citations: 18 www.beilstein-journals.org
FC Fischer, E Havinga - … des Travaux Chimiques des Pays‐Bas, 1974 - Wiley Online Library
… 4-pyridineboronic acids show that the neutral forms of these compounds preponderantly ( - 90”,,) have the dipolar-ion structure (vide infru); it can be inferred that 2-pyridineboronic acid …
Number of citations: 91 onlinelibrary.wiley.com
T Maki, K Ishihara, H Yamamoto - Tetrahedron, 2007 - Elsevier
… 2-pyridineboronic acid… 2-pyridineboronic acid because of its high sensitivity to hydrolysis. Thus, we determined their thermostabilities, which increased in the order 2-pyridineboronic acid…
Number of citations: 195 www.sciencedirect.com
H Prokopcova, CO Kappe - Angewandte Chemie International …, 2009 - Wiley Online Library
… Furthermore, whereas various heteroaryl boronic acids with an α heteroatom, such as 2-pyridineboronic acid, are problematic substrates in cross-coupling reactions with thioorganic …
Number of citations: 331 onlinelibrary.wiley.com
FC Fischer, E Havinga - … des Travaux Chimiques des Pays‐Bas, 1965 - Wiley Online Library
… The 2-pyridineboronic acid has been obtained in the form of its Li salt, by following the indications …
Number of citations: 36 onlinelibrary.wiley.com
M Oda, K Ogura, NC Thanh, S Kishi, S Kuroda… - Tetrahedron letters, 2007 - Elsevier
… The Suzuki–Miyaura coupling 11 of 6 was examined with 2-pyridineboronic acid N-phenyldiethanolamine (NPDEA) ester 12 and the yields of 3 were low (entries 1–3). The Negishi …
Number of citations: 6 www.sciencedirect.com
SJ Ahn, CY Lee, NK Kim, CH Cheon - The Journal of Organic …, 2014 - ACS Publications
… Highly unstable heteroaromatic boronic acids, such as 2-pyridineboronic acid, are known to … Highly unstable heteroaromatic boronic acids, such as 2-pyridineboronic acid, are known to …
Number of citations: 55 pubs.acs.org
T Kikuchi, Y Nobuta, J Umeda, Y Yamamoto… - Tetrahedron, 2008 - Elsevier
… Although α-heteroarylboronic acids such as 2-pyridineboronic acid and 2-pyrroleboronic acid are highly susceptible to hydrolytic protodeboration, the corresponding pinacol esters are …
Number of citations: 56 www.sciencedirect.com
J Stash - 2019 - search.proquest.com
The main focus of this research was to synthesize new ligands for use in ruthenium complexes for fundamental chemistry studies, anti-cancer studies, and catalysis. A total of seven …
Number of citations: 0 search.proquest.com

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